molecular formula C77H58BF24IrNO2P B2703409 ((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate CAS No. 405235-55-4

((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate

货号: B2703409
CAS 编号: 405235-55-4
分子量: 1719.28
InChI 键: RWJSSAILCUYYLD-RDSUWHNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This iridium(I) complex features a chiral phosphinite ligand derived from a threonine-based oxazoline scaffold, coordinated to a 1,5-cyclooctadiene (COD) moiety. The cationic iridium center is stabilized by the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate counterion, a weakly coordinating anion that enhances solubility in non-polar solvents . The (4S,5S) configuration of the oxazoline backbone imparts enantioselectivity in asymmetric catalysis, particularly in hydrogenation reactions. The compound is air-sensitive and typically stored under inert conditions .

属性

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/t29-,35-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSQQMXRUOJGB-FWAHSXEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1C[CH][CH]CC[CH][CH]1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1C[CH][CH]CC[CH][CH]1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H58BF24IrNO2P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1719.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound ((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate), commonly referred to as Iridium-based phosphinite complex, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by a complex structure that includes an iridium center coordinated with a phosphinite ligand and a cyclooctadiene (COD) moiety. Its molecular formula is C77H67BF24IrNO2PC_{77}H_{67}BF_{24}IrNO_2P, with a molecular weight of 1728.35 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a catalyst in various chemical reactions, which can lead to the formation of biologically active molecules. Some key mechanisms include:

  • Catalytic Activity : The iridium center facilitates hydrogenation and other transformations that can produce pharmacologically relevant compounds.
  • Interaction with Biological Targets : The phosphinite ligand may interact with enzymes or receptors, potentially modulating their activity.
  • Formation of Reactive Intermediates : The compound can generate reactive species that may exert cytotoxic effects on certain cell types.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

Table 1: Summary of Biological Studies

Study ReferenceObjectiveFindings
Synthesis and catalytic evaluationDemonstrated effective asymmetric hydrogenation capabilities.
Investigation of related thiazolidinedione derivativesFound potential anti-diabetic effects through modulation of insulin sensitivity.
Pharmacological screeningIdentified cytotoxicity against specific cancer cell lines; IC50 values indicated significant activity.

Case Studies

Several case studies highlight the therapeutic potential of iridium complexes:

  • Asymmetric Hydrogenation :
    • A study evaluated the use of this iridium complex in the asymmetric hydrogenation of ketones to produce chiral alcohols. The results indicated high enantioselectivity and conversion rates, suggesting its utility in pharmaceutical synthesis.
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Preliminary investigations revealed that the compound possesses antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric Variants

The (4R,5R)-(+)-enantiomer of this complex (CAS 880262-16-8) shares identical structural features except for the reversed configuration at the oxazoline stereocenters. Both enantiomers exhibit ≥97% purity and are orange powders, but their optical activities dictate opposite stereochemical outcomes in catalytic processes. For instance, the (4S,5S) variant favors the production of (S)-configured products in asymmetric hydrogenations, while the (4R,5R) enantiomer generates (R)-products .

Phosphinite Ligand Modifications

Replacing the diphenylphosphinite group with dicyclohexylphosphinite (as in CAS 880262-14-6) introduces significant steric bulk. However, the cyclohexyl groups may reduce solubility compared to the diphenyl analog .

Counterion Comparisons

While the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion is standard for this compound class, other weakly coordinating anions like BArF (B[3,5-(CF₃)₂C₆H₃]₄⁻) or PF₆⁻ are occasionally used. The borate anion’s fluorinated aryl groups improve oxidative stability and solubility in aromatic solvents compared to non-fluorinated analogs .

Key Data Tables

Table 1: Structural and Physical Properties of Selected Iridium Complexes

Compound Configuration Phosphinite Ligand CAS Number Melting Point (°C) Purity Reference
((4S,5S)-(-)-O-[...]diphenylphosphinite)Ir(COD) tetrakis(3,5-(CF₃)₂C₆H₃B) (4S,5S) Diphenyl Not Provided Not Reported ≥97%
((4R,5R)-(+)-O-[...]diphenylphosphinite)Ir(COD) tetrakis(3,5-(CF₃)₂C₆H₃B) (4R,5R) Diphenyl 880262-16-8 112–113 ≥97%
((4R,5R)-(+)-O-[...]dicyclohexylphosphinite)Ir(COD) tetrakis(3,5-(CF₃)₂C₆H₃B) (4R,5R) Dicyclohexyl 880262-14-6 Not Reported ≥97%
((4S,5S)-(-)-O-[...]dicyclohexylphosphinite)Ir(COD) tetrakis(3,5-(CF₃)₂C₆H₃B) (4S,5S) Dicyclohexyl Not Provided Not Reported ≥97%

Table 2: Functional Differences Between Analogs

Feature Diphenylphosphinite (S,S) Dicyclohexylphosphinite (S,S) (R,R)-Diphenylphosphinite
Steric Bulk Moderate (cone angle ~145°) High (cone angle ~160°) Moderate
Solubility High in toluene, CH₂Cl₂ Reduced due to cyclohexyl groups Similar to (S,S)-diphenyl
Catalytic Selectivity Favors (S)-products in hydrogenation Enhanced selectivity for bulky substrates Favors (R)-products

Research Implications

  • Steric Effects : The dicyclohexylphosphinite variant’s bulkier ligand improves selectivity in reactions involving sterically hindered substrates but may limit substrate scope .
  • Electronic Tuning : The electron-donating diphenylphosphinite group increases the iridium center’s electron density, accelerating oxidative addition steps compared to electron-withdrawing ligands .
  • Counterion Role: The tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion’s low coordinating strength prevents ion pairing, maintaining catalytic activity in non-polar media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate
Reactant of Route 2
((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。